Butyl 3-methyl-3-phenyloxirane-2-carboxylate
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Overview
Description
Butyl 3-methyl-3-phenyloxirane-2-carboxylate is an organic compound with the molecular formula C₁₄H₁₈O₃ and a molecular weight of 234.29 g/mol . It is a member of the glycidic ester family, which are known for their versatile applications in organic synthesis and pharmaceutical research . This compound is characterized by its oxirane ring, which is a three-membered cyclic ether, and its ester functional group.
Preparation Methods
The synthesis of butyl 3-methyl-3-phenyloxirane-2-carboxylate can be achieved through various methods. One common approach involves the epoxidation of phenylpropene using a peroxide as the oxidizing agent . Another method involves the epoxidation of phenylacetone to obtain the desired product . Industrial production methods typically involve the use of these epoxidation reactions under controlled conditions to ensure high yield and purity of the product.
Chemical Reactions Analysis
Butyl 3-methyl-3-phenyloxirane-2-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common reagents used in these reactions include hydrochloric acid for hydrolysis and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Butyl 3-methyl-3-phenyloxirane-2-carboxylate has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Pharmaceutical Research: The compound is used in the synthesis of phenyl-2-propanone, which is a precursor for the production of amphetamines.
Material Science: It is used as a monomer in the production of epoxy resins, which are used in adhesives, coatings, and composite materials.
Mechanism of Action
The mechanism of action of butyl 3-methyl-3-phenyloxirane-2-carboxylate involves its conversion into phenyl-2-propanone through hydrolysis . This reaction is catalyzed by acids or bases, leading to the cleavage of the ester bond and the formation of phenyl-2-propanone and butanol. The molecular targets and pathways involved in this process are primarily related to the hydrolysis reaction and the subsequent formation of the products.
Comparison with Similar Compounds
Butyl 3-methyl-3-phenyloxirane-2-carboxylate can be compared with other glycidic esters, such as:
Methyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has a similar structure but with a methyl group instead of a butyl group.
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate: This compound has an ethyl group instead of a butyl group.
The uniqueness of this compound lies in its specific ester group, which can influence its reactivity and applications in various fields.
Biological Activity
Butyl 3-methyl-3-phenyloxirane-2-carboxylate is an organic compound characterized by its unique epoxide structure and ester functional group. Its molecular formula is C14H18O3, and it has a molecular weight of approximately 234.29 g/mol. This compound is notable for its potential applications in organic synthesis, particularly as a chiral building block in pharmaceuticals and fine chemicals.
- Molecular Weight : 234.29 g/mol
- Density : 1.094 g/cm³
- Boiling Point : 307.4 °C at 760 mmHg
- Flash Point : 125.4 °C
The biological activity of this compound primarily stems from its epoxide ring, which is highly reactive due to the strain in the three-membered ring structure. This reactivity allows it to undergo nucleophilic attack, leading to various biological interactions:
- Nucleophilic Substitution : The epoxide can react with nucleophiles such as amines and thiols, resulting in the formation of various substituted products.
- Enzyme Interaction : The compound's ability to interact with enzymes makes it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions.
Case Study 1: Synthesis and Reactivity
A study explored the synthesis of this compound through various methods, highlighting its reactivity in organic synthesis. The findings indicated that this compound could serve as an intermediate in the production of biologically active molecules, emphasizing its utility in drug design .
Case Study 2: Enzyme-Catalyzed Reactions
Research demonstrated that this compound could be used to investigate enzyme-catalyzed reactions due to its ability to undergo selective nucleophilic attack. This property allows researchers to study reaction mechanisms and develop new catalytic processes .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
Methyl (2R,3S)-3-phenyloxirane-2-carboxylate | Epoxide structure; chiral configuration | Potential antimicrobial properties |
Ethyl 2-methyl-3-phenyloxirane-2-carboxylate | Similar oxirane ring; different substituents | Reactivity studied for enzyme interactions |
Butyl (2R,3S)-3-phenyloxirane-2-carboxylate | Epoxide with butyl ester group | Investigated for pharmacological effects |
Properties
CAS No. |
93963-69-0 |
---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
butyl 3-methyl-3-phenyloxirane-2-carboxylate |
InChI |
InChI=1S/C14H18O3/c1-3-4-10-16-13(15)12-14(2,17-12)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3 |
InChI Key |
AWOJEIWMCLENLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C1C(O1)(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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